molecular formula C12H15NO4 B1605985 Phenylalanine-N-carboxylic acid dimethyl ester CAS No. 70288-75-4

Phenylalanine-N-carboxylic acid dimethyl ester

Cat. No. B1605985
CAS RN: 70288-75-4
M. Wt: 237.25 g/mol
InChI Key: JIHFRPSFLTXYEP-UHFFFAOYSA-N
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Description

Phenylalanine-N-carboxylic acid dimethyl ester is a chemical compound with the formula C12H15NO4 . It is a derivative of phenylalanine, an essential amino acid .


Synthesis Analysis

The synthesis of Phenylalanine-N-carboxylic acid dimethyl ester could potentially involve the use of diazomethane or a similar compound . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .


Molecular Structure Analysis

The molecular structure of Phenylalanine-N-carboxylic acid dimethyl ester contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of Phenylalanine-N-carboxylic acid dimethyl ester is 237.2518 . Other physical and chemical properties were not found in the search results.

Safety And Hazards

Phenylalanine-N-carboxylic acid dimethyl ester may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Phenylalanine and its derivatives have been used to synthesize a large number of low-molecular-weight gelators over the past decade . These gels have been used for various applications, including drug delivery, tissue engineering, oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives . This suggests potential future directions for the use of Phenylalanine-N-carboxylic acid dimethyl ester in similar applications.

properties

IUPAC Name

methyl 2-(methoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFRPSFLTXYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanine-N-carboxylic acid dimethyl ester

CAS RN

70288-75-4
Record name Phenylalanine-N-carboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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